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molecular formula C15H30N6 B8415216 2,4,6-Tris(butylamino)-1,3,5-triazine CAS No. 16268-97-6

2,4,6-Tris(butylamino)-1,3,5-triazine

Cat. No. B8415216
M. Wt: 294.44 g/mol
InChI Key: HCDRIXGPYLLIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198387B2

Procedure details

A solution of 150 millimoles of n-butylamine in 50 ml of dimethylacetamide was prepared and cooled to 0° C. To this solution was added at 0° C. a solution of 250 millimoles of diisopropylethylamine and 50 millimoles of N,N′-dibutyl-6-chloro-[1,3,5]triazine-2,4-diamine in 50 ml of dimethylacetamide, the resulting solution was heated under reflux for 4 hours, then cooled to room temperature, and the solvent was distilled off by an evaporator. The reaction mixture was then isolated and purified by silica gel column chromatography to give N,N′,N″-tributyl-[1,3,5]triazine-2,4,6-triamine as an oily substance. The result of 1H-NMR analysis is shown in FIG. 1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]([CH:7](C)C)[CH2:5][CH3:6])(C)C.[CH2:10]([NH:14][C:15]1[N:20]=[C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH3:25])[N:18]=C(Cl)[N:16]=1)[CH2:11][CH2:12][CH3:13].[CH3:27][C:28](N(C)C)=O>>[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].[CH2:10]([NH:14][C:15]1[N:20]=[C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH3:25])[N:18]=[C:7]([NH:4][CH2:5][CH2:6][CH2:27][CH3:28])[N:16]=1)[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
250 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mmol
Type
reactant
Smiles
C(CCC)NC1=NC(=NC(=N1)NCCCC)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off by an evaporator
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then isolated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 150 mmol
Name
Type
product
Smiles
C(CCC)NC1=NC(=NC(=N1)NCCCC)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08198387B2

Procedure details

A solution of 150 millimoles of n-butylamine in 50 ml of dimethylacetamide was prepared and cooled to 0° C. To this solution was added at 0° C. a solution of 250 millimoles of diisopropylethylamine and 50 millimoles of N,N′-dibutyl-6-chloro-[1,3,5]triazine-2,4-diamine in 50 ml of dimethylacetamide, the resulting solution was heated under reflux for 4 hours, then cooled to room temperature, and the solvent was distilled off by an evaporator. The reaction mixture was then isolated and purified by silica gel column chromatography to give N,N′,N″-tributyl-[1,3,5]triazine-2,4,6-triamine as an oily substance. The result of 1H-NMR analysis is shown in FIG. 1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]([CH:7](C)C)[CH2:5][CH3:6])(C)C.[CH2:10]([NH:14][C:15]1[N:20]=[C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH3:25])[N:18]=C(Cl)[N:16]=1)[CH2:11][CH2:12][CH3:13].[CH3:27][C:28](N(C)C)=O>>[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].[CH2:10]([NH:14][C:15]1[N:20]=[C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH3:25])[N:18]=[C:7]([NH:4][CH2:5][CH2:6][CH2:27][CH3:28])[N:16]=1)[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
250 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mmol
Type
reactant
Smiles
C(CCC)NC1=NC(=NC(=N1)NCCCC)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off by an evaporator
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then isolated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 150 mmol
Name
Type
product
Smiles
C(CCC)NC1=NC(=NC(=N1)NCCCC)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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